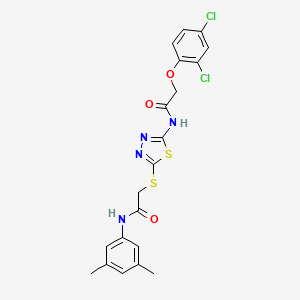

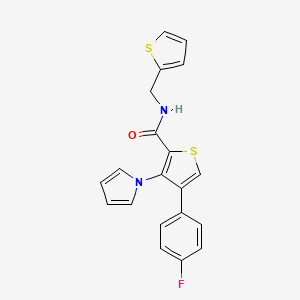

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A study reported the synthesis of isocyano arylboronate esters, which are stable due to the presence of an isocyano group . Theoretical calculations revealed that the electron delocalization between the aryl group and the boron atom might contribute to this stability . Another study described the synthesis of borodepsipeptides utilizing boron-containing isocyanides .Molecular Structure Analysis

The molecular structure of “2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not explicitly mentioned in the search results .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis and Stability

A study by Fang et al. (2016) highlights the synthesis and stability of isocyano arylboronate esters, including 2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These esters, despite the vulnerability of tri-coordinate boron functional groups to nucleophilic attack, demonstrated stability, attributed to electron delocalization between the aryl group and the boron atom. This compound also showed potential in multicomponent reactions and the synthesis of boron-containing tetrazoles (Fang et al., 2016).

Synthesis of Pinacolylboronate-Substituted Stilbenes

Das et al. (2015) reported the synthesis of a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. This study demonstrated a methodology for synthesizing boron-containing polyenes, which are potential intermediates for creating new materials for LCD technology. These compounds are also being investigated for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

Synthesis of Benzeneboronates of Acyclic Tetraols

Griffiths et al. (1979) distinguished isomeric 4,4′-bi-2-phenyl-1,3,2-dioxaborolanes and 2,7-diphenyl-1,3,6,8-tetraoxa-2,7-diborabicyclo[4.4.0]decanes through their electron-impact induced fragmentation. This work contributes to understanding the structures of these compounds and their isomers, which are important in the context of boronate ester chemistry (Griffiths et al., 1979).

Synthesis of Ortho-Modified Mercapto Derivatives

Spencer et al. (2002) explored the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases, including thrombin. This work contributes to the understanding of boronate esters in the context of enzyme inhibition (Spencer et al., 2002).

Biological Study of Pinacolyl Boronate-Substituted Stilbenes

Das et al. (2011) synthesized a series of boron-containing stilbene derivatives, demonstrating their potential as lipogenesis inhibitors in mammalian hepatocytes and potential lead compounds for lipid-lowering drugs (Das et al., 2011).

Crystallographic Studies

Seeger and Heller (1985) conducted a crystallographic study on a related compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, providing valuable insight into the structural aspects of similar boronate esters (Seeger & Heller, 1985).

Synthesis of Benzyloxycyanophenylboronic Esters

El Bialy et al. (2011) reported the synthesis of new benzyloxycyanoboronic esters, expanding the scope of boronate ester chemistry and its potential applications in various research fields (El Bialy et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .

Mode of Action

This compound interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to concentration-dependent labeling and corresponding functional inhibition .

Biochemical Pathways

The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The covalent modifications of the enzymes involved in these pathways by this compound lead to the destabilization and dysregulation of proteins related to the targeted pathways .

Pharmacokinetics

It is known that the compound’s cytotoxicity and inhibition of cytochrome p450 enzymes require optimization prior to therapeutic application .

Result of Action

The molecular and cellular effects of this compound’s action include the destabilization and dysregulation of proteins related to the targeted pathways. This results in the inhibition of bacterial growth, demonstrating its potent antimicrobial activities .

Action Environment

It is known that the compound’s effectiveness as an antimicrobial agent can be affected by factors such as bacterial resistance .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Isocyanides, a group to which this compound belongs, are known to demonstrate potent antimicrobial activities . They can covalently modify essential metabolic enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway at their active site cysteines .

Cellular Effects

Isocyanides have been shown to cause destabilization and dysregulation of proteins related to targeted pathways in Staphylococcus aureus .

Molecular Mechanism

Isocyanides, however, are known to exert their effects through covalent modifications of essential metabolic enzymes .

Metabolic Pathways

Isocyanides, however, have been shown to target enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway .

properties

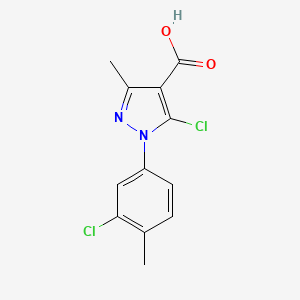

IUPAC Name |

2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGFQFDWYWSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

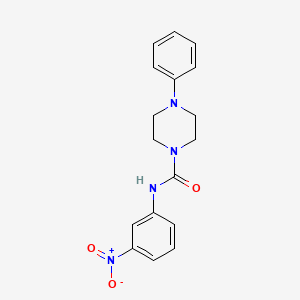

![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)

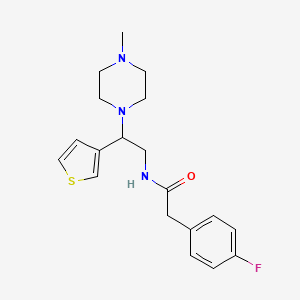

![3-{[7-Methoxy-2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2383968.png)

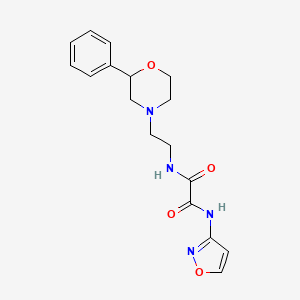

-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)

![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)